ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride
CAS No.: 2260937-49-1
Cat. No.: VC6612198
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260937-49-1 |
|---|---|
| Molecular Formula | C11H22ClNO3 |
| Molecular Weight | 251.75 |
| IUPAC Name | ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H |
| Standard InChI Key | UFUCPMWLDCDDPJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl |
Introduction
Structural and Chemical Characteristics
Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride features a piperidine core modified at the 4-position with a hydroxyl group and a branched ester side chain. The hydrochloride salt enhances stability and solubility for experimental use. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate; hydrochloride |
| SMILES | CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl |
| InChI Key | UFUCPMWLDCDDPJ-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the hydroxyl group at the 4-position facilitating hydrogen bonding. The ethyl ester group contributes to lipophilicity, influencing membrane permeability.
Synthetic Pathways
The compound is synthesized via a nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction proceeds under mild conditions (room temperature, 6–12 hours) to yield the target compound with minimal by-products.
Table 2: Synthesis Conditions
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| 4-Hydroxypiperidine | Nucleophile | 10.0 |
| Ethyl 2-bromo-2-methylpropanoate | Electrophile | 10.5 |
| Potassium carbonate | Base | 15.0 |
| Solvent | Dichloromethane | 50 mL |
The crude product is purified via recrystallization from ethanol, achieving >95% purity. Alternative methods using organocatalysts, such as methylated L-proline, have been explored for analogous esters, reducing reaction times to 6 hours .
Physicochemical Properties
The compound exists as a white crystalline solid with a melting point of 132–135°C. It is soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water. Spectroscopic data confirm its structure:
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¹H NMR (400 MHz, DMSO-): δ 1.21 (t, 3H, CH₂CH₃), 1.43 (s, 6H, C(CH₃)₂), 3.12–3.45 (m, 4H, piperidine-H), 4.12 (q, 2H, OCH₂CH₃) .
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¹³C NMR (100 MHz, DMSO-): δ 14.1 (CH₂CH₃), 22.8 (C(CH₃)₂), 46.5 (piperidine-C), 60.2 (OCH₂), 172.3 (C=O) .
Applications in Drug Development
Lead Compound Optimization
The ester group serves as a prodrug moiety, enabling hydrolysis to active carboxylic acids in vivo. This property is exploited in designing kinase inhibitors, such as ALK5 antagonists for fibrosis .
Bioconjugation
The hydroxyl and ester functionalities permit covalent modification. For example, coupling with amines via aminolysis generates amide derivatives for targeted drug delivery.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with COX/LOX pathways using X-ray crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and pain.
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Structural Analogs: Synthesize and test derivatives with improved bioavailability.
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